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Compound of Interest

Compound Name:
4-[(2-Methylphenyl)amino]-3-

pyridinesulfonamide

Cat. No.: B13435790

Get Quote

Executive Summary
In the development and stability testing of Torsemide formulations, the emergence of Related

Compound A (RC-A) is the primary indicator of hydrolytic instability. This guide details the

structural elucidation of RC-A, identifying it as 4-[(3-methylphenyl)amino]pyridine-3-

sulfonamide.

The elucidation logic relies on a multi-orthogonal approach:

Mechanistic Prediction: Understanding the lability of the sulfonylurea bridge.

Mass Spectrometry: Observation of a specific mass loss (

85 Da) corresponding to the butyl-isocyanate moiety.

NMR Spectroscopy: Confirmation via the disappearance of aliphatic butyl signals and the

retention of the aromatic core.

The Target: Chemical Identity & Origin
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Torsemide Related Compound A is not a random rearrangement product; it is the stable

"parent" scaffold remaining after the hydrolysis of the drug's urea linkage.

USP Name: Torsemide Related Compound A[1][2][3]

EP Name: Torsemide Impurity B[2][3][4]

Chemical Name: 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide[1][2][3][5][6][7][8]

Molecular Formula:

[1][2][3][6]

Molecular Weight: 263.32 g/mol (Monoisotopic: ~263.07)

Mechanism of Formation
Torsemide belongs to the pyridine-sulfonylurea class. The sulfonylurea bridge (

) is chemically fragile. Under acidic conditions (pH < 2) or thermal stress, water attacks the
urea carbonyl. This leads to the cleavage of the molecule, releasing the aliphatic side chain
and carbon dioxide, leaving behind the sulfonamide core (RC-A).

Visualization: Degradation Pathway
The following diagram illustrates the specific cleavage point that generates RC-A.
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Figure 1: Acid-catalyzed hydrolysis pathway of Torsemide yielding Related Compound A.
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Isolation & Purification Strategy
To perform definitive NMR, one cannot rely solely on LC-MS. You must isolate at least 10-20

mg of the impurity. Since RC-A is a degradation product, we generate it via Forced Degradation

rather than attempting to extract it from fresh tablets.

Protocol: Generation and Isolation
Stress Condition: Dissolve 500 mg Torsemide in 50 mL of 0.1 N HCl. Reflux at 80°C for 4

hours. (This achieves >80% conversion to RC-A).

Neutralization: Adjust pH to ~6.0 with dilute NaOH. RC-A is less soluble than Torsemide in

neutral water and may precipitate.

Preparative HPLC (Purification):

Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

Mobile Phase A: 10 mM Ammonium Acetate (Volatile buffer is critical for NMR).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 60% B over 20 minutes.

Logic: RC-A is more polar than Torsemide (due to the loss of the butyl chain) and will elute

earlier (RRT ~0.6 - 0.7).

Lyophilization: Freeze-dry the collected fraction to remove water and ammonium acetate.

Structural Elucidation (The Core)
This section provides the evidence required to defend the structure in a regulatory filing.

A. Mass Spectrometry (LC-MS/MS)
The mass spectrum provides the first "fingerprint" of the structural change.

Torsemide [M+H]+: m/z 349.
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Related Compound A [M+H]+: m/z 264.[9]

Mass Difference:

85 Da.

Interpretation: The loss of 85 Da corresponds exactly to the

(butyl-carbamoyl) moiety minus a proton, consistent with the hydrolysis mechanism.

Fragmentation Pattern (MS2 of m/z 264):

m/z 264 -> 183: Loss of

(Sulfonamide group).

m/z 183 -> 168: Loss of

(Methyl group from the tolyl ring).

Validation: The presence of the m/z 183 fragment confirms the pyridine-amine-phenyl

connectivity remains intact.

B. NMR Spectroscopy (1H NMR)
NMR provides the definitive proof of connectivity. The key diagnostic is the absence of the butyl

group signals.

Solvent: DMSO-d6 Frequency: 400 MHz or higher
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Proton Assignment
Torsemide (Parent)
Chemical Shift (δ
ppm)

Related Compound
A (Impurity)
Chemical Shift (δ
ppm)

Structural Insight

Butyl -CH3 ~0.85 (t) Absent
Confirms loss of

aliphatic chain.

Butyl -CH2- ~1.30 (m), ~1.45 (m) Absent
Confirms loss of

aliphatic chain.

Butyl -N-CH2- ~3.05 (q) Absent
Confirms loss of

aliphatic chain.

Tolyl -CH3 2.31 (s) 2.30 (s)
Methylphenyl ring is

intact.

Aromatic (Phenyl) 6.80 – 7.20 (m) 7.00 – 7.15 (m)
Aromatic core

preserved.

Pyridine H 8.15 (d), 8.55 (s) 8.25 (d), 8.68 (s)

Pyridine ring intact;

slight downfield shift

due to electronic

change.

Sulfonamide NH2 N/A (Part of urea) ~7.75 (br s)

Diagnostic:

Appearance of free

sulfonamide protons.

Urea NH ~10.5 (s) Absent
Confirms cleavage of

urea bridge.

Visualization: Elucidation Logic
The following flowchart demonstrates the decision tree used to confirm the structure.
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Unknown Impurity
(RRT ~0.65)

LC-MS Analysis
[M+H]+ = 264

Hypothesis:
Loss of Butyl-Urea

(Hydrolysis)

Delta mass = -85 Da

1H NMR Analysis

Check 0.5 - 4.0 ppm:
Are Butyl signals present?

Check 6.0 - 9.0 ppm:
Are Pyridine/Tolyl signals retained?

NO (Signals Absent)

CONFIRMED:
4-[(3-methylphenyl)amino]

pyridine-3-sulfonamide

YES (Signals Present)
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Figure 2: Step-by-step structural confirmation workflow.

Synthesis & Validation (The Gold Standard)
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To achieve the highest level of scientific integrity (E-E-A-T), structural elucidation should be

validated by independent synthesis.

Synthesis Protocol:

Reactants: 4-chloropyridine-3-sulfonamide + 3-methylaniline (m-Toluidine).[6]

Conditions: Reflux in water or alcohol.

Result: Nucleophilic aromatic substitution yields RC-A directly.

Validation: The synthesized reference standard must match the isolated impurity in:

Retention Time (HPLC).

UV Spectrum (DAD).

MS/MS Fragmentation.[9][10][11][12]

NMR Spectrum.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Torsemide Related Compound A (4-[(3-methylphenyl)amino]-3-… [cymitquimica.com]

2. GSRS [precision.fda.gov]

3. 4-(3-Methylphenyl)Amino-3-Pyridinesulfonamide | CymitQuimica [cymitquimica.com]

4. veeprho.com [veeprho.com]

5. 4-(m-tolylamino) pyridine-3-sulfonamide - LENIENT LIFECARE [lenientlifecare.com]

6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

7. prudencepharma.com [prudencepharma.com]

8. researchgate.net [researchgate.net]

9. scispace.com [scispace.com]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Characterization of forced degradation products of torasemide through MS tools and
explanation of unusual losses observed during mass fragmentation of drug and degradation
products through density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Abiotic and biotic transformation of torasemide - Occurrence of degradation products in
the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Whitepaper: Structural Elucidation of
Torsemide Related Compound A]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13435790/docs#technical-whitepaper-structural-
elucidation-of-torsemide-related-compound-a]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13435790?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/products/45-1672315/72811-73-5/torsemide-related-compound-a-4-3-methylphenylamino-3-pyridinesulfonamide/
https://precision.fda.gov/ginas/app/ui/substances/45a3621e-4699-41dd-a13a-cbdafd13edf1
https://cymitquimica.com/products/IN-DA0061JU/4-3-methylphenylamino-3-pyridinesulfonamide/
https://veeprho.com/impurities/torsemide-related-compound-a/
https://lenientlifecare.com/intermediate/4-m-tolylamino-pyridine-3-sulfonamide/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0486466.htm
https://prudencepharma.com/pyridine_sulfonamide.html
https://www.researchgate.net/figure/A-Structure-of-torasemide-structures-of-impurities-B-R2-C-R3-D-R6-E-R4_fig1_221693332
https://scispace.com/pdf/forced-degradation-study-of-torasemide-characterization-of-134ts5edq4.pdf
https://www.researchgate.net/publication/263576037_Forced_degradation_study_of_torasemide_Characterization_of_its_degradation_products
https://www.researchgate.net/publication/317756950_Characterization_of_forced_degradation_products_of_torasemide_through_MS_tools_and_explanation_of_unusual_losses_observed_during_mass_fragmentation_of_drug_and_degradation_products_through_density_fun
https://pubmed.ncbi.nlm.nih.gov/28666167/
https://pubmed.ncbi.nlm.nih.gov/28666167/
https://pubmed.ncbi.nlm.nih.gov/28666167/
https://www.researchgate.net/figure/Proposed-degradation-pathways-of-the-drug-under-different-hydrolytic-conditions_fig5_51421214
https://pubmed.ncbi.nlm.nih.gov/32302808/
https://pubmed.ncbi.nlm.nih.gov/32302808/
https://www.benchchem.com/product/b13435790/docs#technical-whitepaper-structural-elucidation-of-torsemide-related-compound-a
https://www.benchchem.com/product/b13435790/docs#technical-whitepaper-structural-elucidation-of-torsemide-related-compound-a
https://www.benchchem.com/product/b13435790/docs#technical-whitepaper-structural-elucidation-of-torsemide-related-compound-a
https://www.benchchem.com/product/b13435790/docs#technical-whitepaper-structural-elucidation-of-torsemide-related-compound-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13435790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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